(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol, also known as 3-chloro-4,4'-difluorobenzhydrol, is an organic compound characterized by the molecular formula . It features a central methanol structure with two substituted phenyl groups, one of which has both chlorine and fluorine substituents. The compound has an average mass of approximately 254.66 Da and is classified under the category of benzhydrol derivatives due to its structural characteristics.
The synthesis of (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol typically involves the reduction of a corresponding ketone precursor. One common method employs sodium borohydride as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is generally conducted at room temperature, allowing for efficient conversion of the ketone to the desired alcohol derivative.
The molecular structure of (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol can be depicted as follows:
InChI=1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17HThe compound exhibits a complex arrangement of atoms that includes:
(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol can undergo several types of reactions:
The mechanism of action for (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol primarily revolves around its interactions in biological systems, particularly in pharmacological contexts:
(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol has several scientific applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: